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Compound of Interest

Compound Name: 4-Ethylphenetole

Cat. No.: B073628 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether that serves as

a valuable and versatile building block in organic synthesis. Its structure, featuring an activated

benzene ring due to the electron-donating ethoxy group, makes it amenable to a variety of

electrophilic aromatic substitution reactions. This reactivity profile, combined with the presence

of an ethyl group that can also be functionalized, allows for the construction of a diverse array

of more complex molecules. This guide provides a comprehensive overview of the chemical

properties, key synthetic reactions, and potential applications of 4-ethylphenetole, with a

particular focus on its utility in the development of novel pharmaceutical agents.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-ethylphenetole is essential

for its effective use in synthesis. Key data for this compound are summarized in the table

below.
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Property Value Reference

CAS Number 1585-06-4

Molecular Formula C₁₀H₁₄O

Molecular Weight 150.22 g/mol

Appearance
Colorless to light yellow clear

liquid

Boiling Point 205 °C

Density 0.922 g/cm³
[LookChem physical

properties]

Flash Point 82 °C

Refractive Index 1.49
[LookChem physical

properties]

Solubility
Soluble in alcohol; insoluble in

water

[para-ethyl phenetole, 1585-

06-4 - The Good Scents

Company]

Synthesis of 4-Ethylphenetole
The most common and straightforward method for the synthesis of 4-ethylphenetole is the

Williamson ether synthesis. This reaction involves the deprotonation of 4-ethylphenol to form

the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an

ethylating agent.

Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 4-ethylphenetole from 4-ethylphenol and ethyl iodide.

Reagents and Materials:

4-Ethylphenol

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
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Ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄)

Acetone or ethanol as solvent

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in acetone or ethanol.

Add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution.

To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 4-ethylphenetole.

The product can be further purified by vacuum distillation.
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Expected Yield: 85-95%

4-Ethylphenol
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Caption: Workflow for the synthesis of 4-ethylphenetole.

Key Reactions of 4-Ethylphenetole
The electron-rich nature of the aromatic ring in 4-ethylphenetole makes it an excellent

substrate for electrophilic aromatic substitution reactions. The ethoxy group is a strong

activating group and directs incoming electrophiles to the ortho and para positions. Since the

para position is already occupied by the ethyl group, substitution occurs predominantly at the

ortho position (C2 and C6).

Nitration
Nitration of 4-ethylphenetole introduces a nitro group (-NO₂) onto the aromatic ring, a

functional group that is a versatile precursor for the synthesis of anilines, which are common in

many pharmaceutical compounds.

Objective: To synthesize 2-nitro-4-ethylphenetole.

Reagents and Materials:

4-Ethylphenetole
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Nitric acid (HNO₃)

Sulfuric acid (H₂SO₄) or acetic anhydride ((CH₃CO)₂O)

Dichloromethane (CH₂Cl₂)

Ice bath, dropping funnel

Procedure:

In a flask cooled in an ice bath, slowly add nitric acid (1.1 eq) to a stirred solution of 4-
ethylphenetole (1.0 eq) in dichloromethane.

A catalytic amount of sulfuric acid can be added to increase the reaction rate. Alternatively,

acetic anhydride can be used as the solvent and activating agent.

Maintain the temperature below 5 °C during the addition.

Stir the reaction mixture at 0-5 °C for 1-2 hours.

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

Wash the organic layer with water and saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the

product.

Estimated Yield: 70-80% (mixture of ortho and minor para isomers)

Halogenation
Halogenation, the introduction of a halogen (e.g., Br, Cl), is another important transformation.

The resulting aryl halides are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck)

for the formation of carbon-carbon bonds.

Objective: To synthesize 2-bromo-4-ethylphenetole.

Reagents and Materials:
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4-Ethylphenetole

Bromine (Br₂) or N-bromosuccinimide (NBS)

Acetic acid or carbon tetrachloride (CCl₄)

Sodium thiosulfate solution

Procedure:

Dissolve 4-ethylphenetole (1.0 eq) in acetic acid or carbon tetrachloride.

Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred mixture at room

temperature. The reaction is typically rapid and exothermic.

Stir for 30-60 minutes after the addition is complete.

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

Extract the product with diethyl ether or dichloromethane.

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent to obtain the crude product, which can be purified by

distillation or chromatography.

Estimated Yield: 80-90%

Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone.

This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the

synthesis of pharmaceutical intermediates.

Objective: To synthesize 1-(3-ethoxy-4-ethylphenyl)ethan-1-one.

Reagents and Materials:

4-Ethylphenetole
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Acetyl chloride (CH₃COCl)

Aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

Hydrochloric acid (HCl), dilute

Ice bath

Procedure:

Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane or carbon disulfide in

a flask cooled with an ice bath.

Slowly add acetyl chloride (1.1 eq) to the suspension.

To this mixture, add a solution of 4-ethylphenetole (1.0 eq) in the same solvent dropwise,

maintaining the temperature below 10 °C.

After the addition, allow the reaction to stir at room temperature for 2-4 hours.

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated

hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with the solvent.

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

Dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield the acylated

product.

Estimated Yield: 75-85%

Formylation
Formylation introduces a formyl group (-CHO) to the aromatic ring, producing an aldehyde.

Aromatic aldehydes are versatile intermediates that can be converted into a wide range of
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functional groups. The Vilsmeier-Haack and Gattermann reactions are common methods for

the formylation of electron-rich aromatic compounds.

Objective: To synthesize 2-ethoxy-5-ethylbenzaldehyde.

Reagents and Materials:

4-Ethylphenetole

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

1,2-Dichloroethane (DCE)

Sodium acetate solution

Ice bath

Procedure:

In a flask cooled with an ice bath, slowly add phosphorus oxychloride (1.5 eq) to N,N-

dimethylformamide (3.0 eq).

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

Add a solution of 4-ethylphenetole (1.0 eq) in 1,2-dichloroethane to the Vilsmeier reagent at

0 °C.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

Cool the mixture and pour it onto crushed ice.

Add a saturated solution of sodium acetate to hydrolyze the intermediate iminium salt, and

stir until the aldehyde is formed.

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry

over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to give the crude aldehyde, which can be

purified by chromatography or distillation.

Estimated Yield: 65-75%

Summary of Key Reactions
Reaction Reagents Product Estimated Yield (%)

Nitration HNO₃, H₂SO₄
2-Nitro-4-

ethylphenetole
70-80

Bromination Br₂, Acetic Acid
2-Bromo-4-

ethylphenetole
80-90

Acylation CH₃COCl, AlCl₃

1-(3-Ethoxy-4-

ethylphenyl)ethan-1-

one

75-85

Formylation POCl₃, DMF
2-Ethoxy-5-

ethylbenzaldehyde
65-75

Applications in Drug Development
The structural motifs accessible from 4-ethylphenetole are prevalent in a variety of biologically

active molecules. The ethoxybenzene core, in particular, is found in several established and

investigational drugs.

Phenethylamine Scaffolds
One of the key applications of 4-ethylphenetole is as a precursor to substituted

phenethylamines. These are a class of compounds with a wide range of pharmacological

activities, acting on the central nervous system. For instance, the nitration of 4-ethylphenetole
followed by reduction of the nitro group to an amine, and subsequent functionalization, can

lead to the synthesis of various phenethylamine derivatives.

A notable example is the potential synthesis of analogues of escaline (3,5-dimethoxy-4-

ethoxyphenethylamine), a known psychedelic compound. While not a direct derivative, the

synthesis of escaline involves the ethylation of a phenolic hydroxyl group, highlighting the
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importance of the ethoxy moiety in modulating pharmacological activity. The synthesis of 4-

ethoxyphenethylamine from 4-ethylphenetole would follow a similar synthetic logic, involving

functionalization of the ethyl group or the aromatic ring.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The phenetole scaffold is also present in some non-steroidal anti-inflammatory drugs. For

example, phenacetin, an early analgesic and antipyretic, is N-(4-ethoxyphenyl)acetamide.

Although phenacetin itself has been largely withdrawn due to side effects, its structure has

served as a basis for the development of other analgesics. 4-Ethylphenetole can be a starting

material for analogues of such compounds. For instance, Friedel-Crafts acylation of 4-
ethylphenetole followed by conversion of the ketone to an oxime and subsequent Beckmann

rearrangement could provide a route to substituted acetanilides. These derivatives could be

explored for their potential as COX inhibitors.
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Caption: Potential drug development pathways from 4-ethylphenetole.

Conclusion
4-Ethylphenetole is a readily accessible and highly versatile building block for organic

synthesis. Its activated aromatic ring allows for a range of regioselective functionalizations,

including nitration, halogenation, Friedel-Crafts acylation, and formylation. The resulting

derivatives are valuable intermediates for the synthesis of more complex molecules, particularly

in the realm of medicinal chemistry. The potential to construct substituted phenethylamines and

analogues of known NSAIDs underscores the importance of 4-ethylphenetole as a key
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starting material for drug discovery and development professionals. The experimental protocols

and synthetic pathways outlined in this guide provide a solid foundation for researchers to

explore the full potential of this valuable chemical entity.

To cite this document: BenchChem. [4-Ethylphenetole: A Versatile Building Block in Organic
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073628#4-ethylphenetole-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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